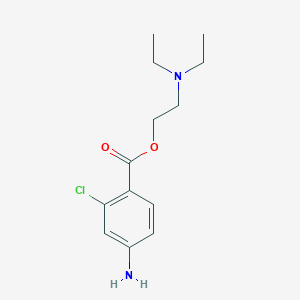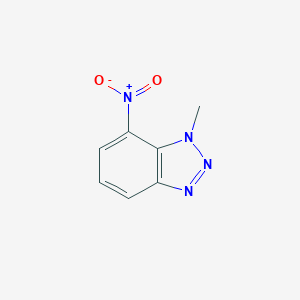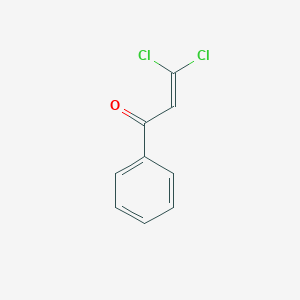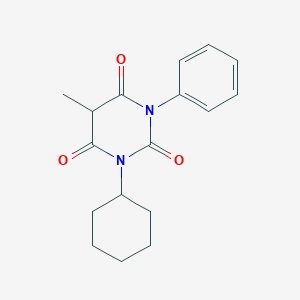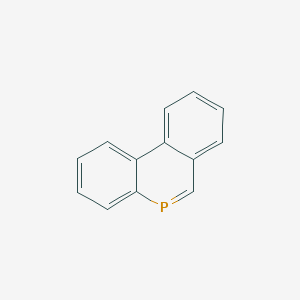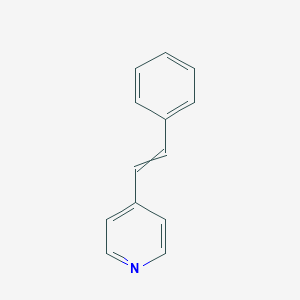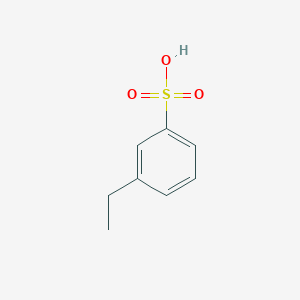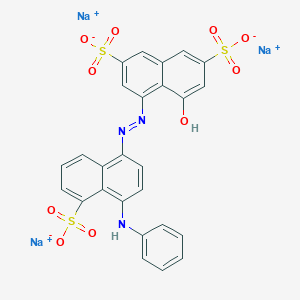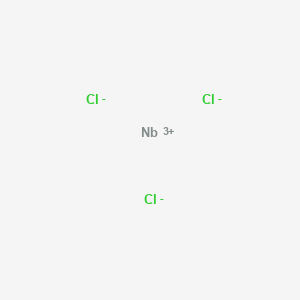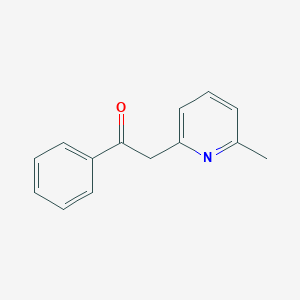
Benzyloxycarbonylalanylvaline
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzyloxycarbonylalanylvaline involves protection reactions, bromination reactions, and nucleophilic reactions starting from 3-aminobenzyl alcohol. The synthesized compound's structure is typically confirmed through techniques like NMR and HRMS. This process is critical in creating intermediates that allow for further chemical transformations in organic synthesis, particularly in the development of pharmaceuticals and pesticides (H. We, 2015).
Molecular Structure Analysis
Although specific data on Benzyloxycarbonylalanylvaline's molecular structure analysis from the papers is limited, generally, the structure determination of similar organic compounds involves spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry). These techniques provide insights into the molecular framework and the spatial arrangement of atoms within the compound.
Chemical Reactions and Properties
Benzyloxycarbonylalanylvaline, like similar compounds, participates in various chemical reactions, including palladium-catalyzed cross-couplings and electrophilic amination. These reactions are foundational in organic chemistry, enabling the formation of complex molecular architectures. Such chemical properties are essential for the compound's role in synthesizing more complex molecules, especially in medicinal chemistry (Q. Zhou et al., 2013).
Aplicaciones Científicas De Investigación
Enzyme Assays : Benzyloxycarbonyl-phenylalanyl-arginine 4-methyl-7-coumarylamide was found to be an excellent substrate for fluorimetric assays of cathepsin B (Barrett, 1980).
Aryl Hydrocarbon Hydroxylase Induction : Aryl hydrocarbon hydroxylase activity is induced in cultured human lymphocytes by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which may share some chemical or functional similarities with Benzyloxycarbonylalanylvaline (Kouri et al., 1974).
Antihyperglycemic Agents : The synthesis of various thiazolidinediones and their antihyperglycemic potency highlights the importance of chemical synthesis and modification in pharmacology, which may be relevant to the synthesis of compounds like Benzyloxycarbonylalanylvaline (Cantello et al., 1994).
Local Anesthetics : Benzyl alcohol as an alternative local anesthetic, and its comparison with other anesthetics, provides context for understanding the potential anesthetic or medicinal properties of benzyl-based compounds, which might be indirectly relevant to Benzyloxycarbonylalanylvaline (Wilson & Martin, 1999).
Inhibitors of Human Neutrophil Elastase : The study on 4-(acyloxy)- and 4,4'-bis(acyloxy)benzophenones as potent and selective inhibitors of human neutrophil elastase may offer insights into the development of similar inhibitory compounds (Miyano et al., 1988).
Protein Tyrosine Kinases in CYP1A1 Induction : The role of protein tyrosine kinases in CYP1A1 induction by various compounds in rat hepatocytes provides a biochemical perspective that could be relevant to understanding the mechanisms by which Benzyloxycarbonylalanylvaline might act (Lemaire et al., 2004).
Propiedades
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-10(2)13(15(20)21)18-14(19)11(3)17-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDUZLXFEMEMNF-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyloxycarbonylalanylvaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



